REACTION_SMILES
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[Br:12][Br:13].[c:1]1([C:7]([C:8]([CH3:9])=[O:10])=[O:11])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([C:7]([C:8]([CH2:9][Br:12])=[O:10])=[O:11])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)C(=O)c1ccccc1
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Name
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Type
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product
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Smiles
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O=C(CBr)C(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |